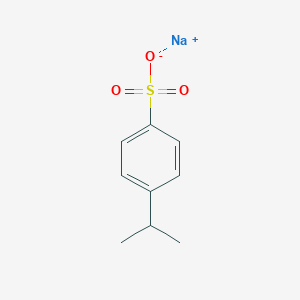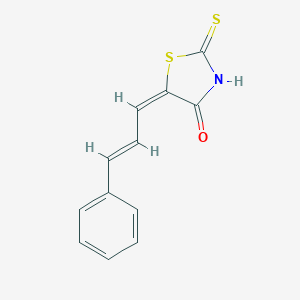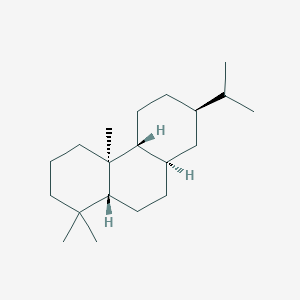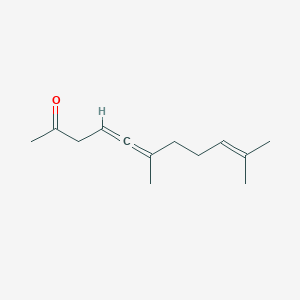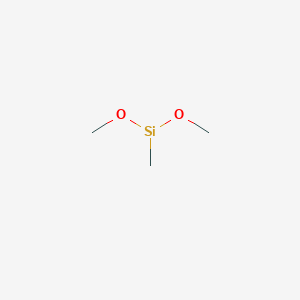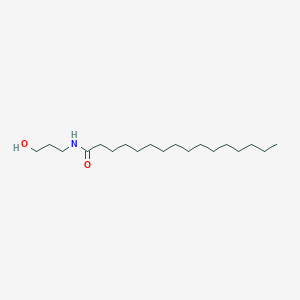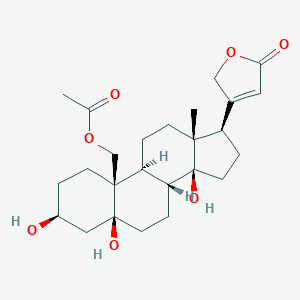
19-Acetylstrophanthidol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
19-Acetylstrophanthidol is a cardiac glycoside that has been widely studied for its potential therapeutic applications. It is derived from the plant Strophanthus gratus, which has been used in traditional medicine for centuries. In recent years, 19-Acetylstrophanthidol has gained attention for its ability to inhibit the Na+/K+-ATPase pump, leading to increased intracellular calcium levels and improved cardiac function. In
科学研究应用
19-Acetylstrophanthidol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-arrhythmic, anti-inflammatory, and anti-cancer properties. In addition, it has been investigated as a potential treatment for heart failure, hypertension, and other cardiovascular diseases.
作用机制
The primary mechanism of action for 19-Acetylstrophanthidol is its ability to inhibit the Na+/K+-ATPase pump. This leads to increased intracellular calcium levels, which in turn improves cardiac function. The compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic benefits.
生化和生理效应
The biochemical and physiological effects of 19-Acetylstrophanthidol are complex and varied. The compound has been shown to improve cardiac function by increasing contractility and decreasing heart rate. It has also been shown to have anti-inflammatory effects, which may contribute to its ability to reduce the risk of cardiovascular disease. In addition, 19-Acetylstrophanthidol has been investigated for its potential anti-cancer properties.
实验室实验的优点和局限性
One of the advantages of 19-Acetylstrophanthidol is its ability to improve cardiac function, making it a promising candidate for the treatment of heart failure and other cardiovascular diseases. However, the compound has a low yield and is challenging to work with, which can make it difficult to study. In addition, its potential toxicity and side effects must be carefully considered when using it in lab experiments.
未来方向
There are several future directions for research on 19-Acetylstrophanthidol. One area of interest is its potential as a treatment for cancer. Studies have shown that the compound has anti-cancer properties, and further research is needed to explore its potential in this area. Another area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease. Finally, more research is needed to understand the mechanisms of action of 19-Acetylstrophanthidol and how it can be used to improve cardiac function and treat cardiovascular diseases.
Conclusion
In conclusion, 19-Acetylstrophanthidol is a promising compound with potential therapeutic applications in the treatment of cardiovascular diseases, cancer, and other conditions. While its synthesis is complex and its potential side effects must be carefully considered, the compound has shown significant benefits in scientific research studies. Further research is needed to fully understand its mechanisms of action and potential applications.
合成方法
The synthesis of 19-Acetylstrophanthidol involves the isolation of the plant Strophanthus gratus, followed by extraction and purification of the active compound. The process is complex and involves multiple steps, including solvent extraction, column chromatography, and recrystallization. The yield of 19-Acetylstrophanthidol is low, which makes it a challenging compound to work with.
属性
CAS 编号 |
17162-14-0 |
|---|---|
产品名称 |
19-Acetylstrophanthidol |
分子式 |
C25H36O7 |
分子量 |
448.5 g/mol |
IUPAC 名称 |
[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate |
InChI |
InChI=1S/C25H36O7/c1-15(26)32-14-23-8-3-17(27)12-24(23,29)9-5-20-19(23)4-7-22(2)18(6-10-25(20,22)30)16-11-21(28)31-13-16/h11,17-20,27,29-30H,3-10,12-14H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1 |
InChI 键 |
DEHYARDBGWHJNY-VWCUIIQSSA-N |
手性 SMILES |
CC(=O)OC[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |
SMILES |
CC(=O)OCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
规范 SMILES |
CC(=O)OCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




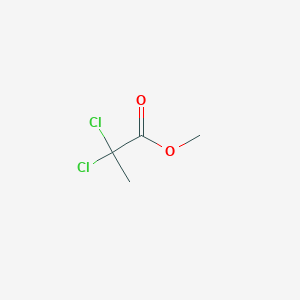
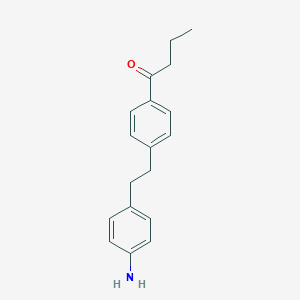
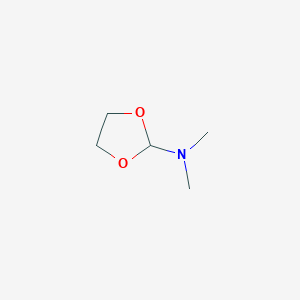
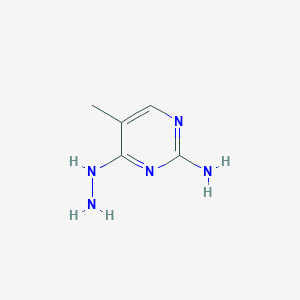
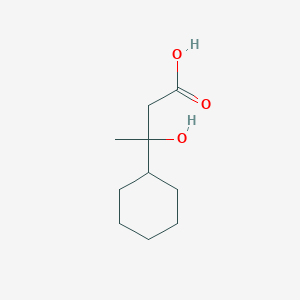
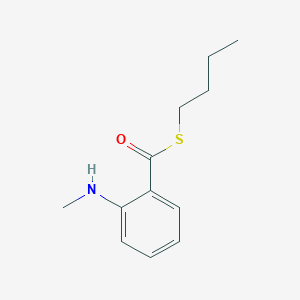
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
